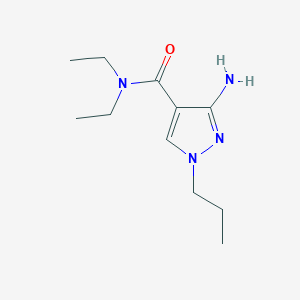![molecular formula C12H14FN3O B11741385 2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11741385.png)
2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound that features a pyrazole ring substituted with a fluorophenylmethylamino group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the fluorophenylmethylamino group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazole ring with 3-fluorobenzylamine.
Attachment of the ethan-1-ol moiety: This can be done by reacting the intermediate with an appropriate alkylating agent, such as ethylene oxide or ethylene carbonate, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethanal or 2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethanoic acid.
Reduction: Formation of 2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-amine.
Substitution: Formation of nitro or halogenated derivatives of the fluorophenyl group.
Applications De Recherche Scientifique
2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-{[(3-chlorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- 2-(3-{[(3-bromophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- 2-(3-{[(3-methylphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
Uniqueness
The presence of the fluorine atom in 2-(3-{[(3-fluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol imparts unique properties such as increased metabolic stability and enhanced binding interactions with biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Propriétés
Formule moléculaire |
C12H14FN3O |
|---|---|
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
2-[3-[(3-fluorophenyl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H14FN3O/c13-11-3-1-2-10(8-11)9-14-12-4-5-16(15-12)6-7-17/h1-5,8,17H,6-7,9H2,(H,14,15) |
Clé InChI |
BPTPGCPOGYNSCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CNC2=NN(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741302.png)
![4-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11741321.png)




![1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11741340.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(4-fluorophenyl)methyl]amine](/img/structure/B11741342.png)
![1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741347.png)

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741353.png)
![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741354.png)
![N-[(3-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11741355.png)

